2,5-dichloro-N-(2,3-dimethylphenyl)-4-ethoxybenzenesulfonamide

Structural identity Purity verification Physicochemical properties

2,5-Dichloro-N-(2,3-dimethylphenyl)-4-ethoxybenzenesulfonamide (alternate name: N-(2,5-dichlorophenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide; molecular formula C₁₆H₁₇Cl₂NO₃S; MW 374.28 g/mol; InChIKey DIBRMWXESRJKNC-UHFFFAOYSA-N) is a fully substituted diaryl sulfonamide containing a 2,5-dichloroaniline moiety and a 4-ethoxy-2,3-dimethylbenzenesulfonyl moiety. It is listed in the Wiley KnowItAll Mass Spectral Library with a validated GC-MS spectrum (exact mass 373.03062 Da).

Molecular Formula C16H17Cl2NO3S
Molecular Weight 374.3 g/mol
Cat. No. B12269909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-(2,3-dimethylphenyl)-4-ethoxybenzenesulfonamide
Molecular FormulaC16H17Cl2NO3S
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC(=C2C)C)Cl
InChIInChI=1S/C16H17Cl2NO3S/c1-4-22-15-8-13(18)16(9-12(15)17)23(20,21)19-14-7-5-6-10(2)11(14)3/h5-9,19H,4H2,1-3H3
InChIKeyTTZOQNXFHBJBIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-N-(2,3-dimethylphenyl)-4-ethoxybenzenesulfonamide: Compound Identity and Research Landscape for Informed Sourcing


2,5-Dichloro-N-(2,3-dimethylphenyl)-4-ethoxybenzenesulfonamide (alternate name: N-(2,5-dichlorophenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide; molecular formula C₁₆H₁₇Cl₂NO₃S; MW 374.28 g/mol; InChIKey DIBRMWXESRJKNC-UHFFFAOYSA-N) is a fully substituted diaryl sulfonamide containing a 2,5-dichloroaniline moiety and a 4-ethoxy-2,3-dimethylbenzenesulfonyl moiety [1]. It is listed in the Wiley KnowItAll Mass Spectral Library with a validated GC-MS spectrum (exact mass 373.03062 Da) [1]. The compound is commercially available from multiple vendors, typically at ≥95% purity, for research use only [2]. No CAS registry number appears in authoritative databases (PubChem, CAS Common Chemistry) for this specific substitution pattern, distinguishing it from the non-ethoxylated analog 2,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide (CAS 329939-65-3) [3]. A comprehensive search of peer-reviewed literature, bioactivity databases, and patent repositories found no quantitative pharmacological or biochemical data for the target compound, placing it in the category of an under-characterized chemical probe.

Why 2,5-Dichloro-N-(2,3-dimethylphenyl)-4-ethoxybenzenesulfonamide Cannot Be Assumed Interchangeable with De-ethoxy or De-chloro Analogs


Sulfonamide SAR is highly sensitive to ring substitution, particularly to the presence, position, and nature of alkoxy groups and halogen atoms. The 4-ethoxy substituent on the sulfonyl-bearing aromatic ring introduces an electron-donating, lipophilic, and sterically distinct moiety that is absent in the closest commercially cataloged analog, 2,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide (CAS 329939-65-3) [1]. This ethoxy group is expected to alter logP, solubility, metabolic stability, and target-binding geometry. For carbonic anhydrase (CA) inhibition, a structurally related series of 4-alkoxybenzenesulfonamides demonstrated that even incremental alkoxy chain elongation (methoxy → ethoxy → propoxy) significantly modulates both CA isoform selectivity (Ki ratios) and in vivo efficacy in neuropathic pain models [2]. The crystal structure of CA II complexed with 4-ethoxybenzenesulfonamide (PDB 4RUZ, resolution 1.63 Å) confirms that the 4-alkoxy substituent occupies a defined lipophilic pocket adjacent to the active-site zinc, directly influencing binding affinity [2][3]. Therefore, substituting the target compound with its non-ethoxylated or differently substituted analogs cannot be assumed to preserve biological activity, protein-binding profile, or pharmacokinetic behavior. Any procurement decision made without explicit comparative data for this specific substitution pattern must rely on the end user's own experimental validation.

Quantitative Differentiation Evidence for 2,5-Dichloro-N-(2,3-dimethylphenyl)-4-ethoxybenzenesulfonamide Versus Its Closest Analogs


4-Ethoxy Group Confers Definitive Molecular Identity and Physicochemical Differentiation from the Non-ethoxylated Analog

The target compound is unambiguously distinguishable from the closest commercially indexed analog, 2,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide (CAS 329939-65-3, C₁₄H₁₃Cl₂NO₂S, MW 330.2 g/mol), by the presence of a 4-ethoxy substituent on the sulfonyl-bearing benzene ring [1][2]. This ethoxy group increases the molecular weight by 44.05 Da (330.2 → 374.3 g/mol) and the exact monoisotopic mass from 329.0044 Da to 373.0306 Da, providing an unambiguous mass-spectrometric fingerprint for identity confirmation [3]. The target compound has a validated GC-MS spectrum in the Wiley KnowItAll library (exact mass 373.03062 Da) [3]. The non-ethoxylated analog has a published X-ray crystal structure (orthorhombic, Pbca, a = 13.0069(11) Å, b = 10.0775(9) Å, c = 22.408(2) Å, V = 2937.2(4) ų, Z = 8) with a dihedral angle of 62.21(7)° between the aromatic rings and an N–H···O hydrogen-bonded chain along [010] [1]. The 4-ethoxy substituent is expected to alter the unit cell packing, hydrogen-bonding network, and conformational landscape, but no corresponding crystal structure has been reported for the target compound.

Structural identity Purity verification Physicochemical properties

4-Alkoxy Substituent in Sulfonamide Carbonic Anhydrase Inhibitors Modulates Isozyme Selectivity and In Vivo Efficacy: Class-Level Inference for the Target Compound

Although no direct CA inhibition data exist for the target compound, a closely related class of 4-alkoxybenzenesulfonamides co-crystallized with human CA II and profiled across multiple CA isoforms provides class-level SAR that is directly relevant [1][2]. The X-ray structure of 4-ethoxybenzenesulfonamide bound to CA II (PDB 4RUZ, 1.63 Å resolution) shows the 4-ethoxy group occupying a well-defined lipophilic pocket formed by residues Phe131, Val135, Leu204, and Pro202, with the sulfonamide nitrogen coordinated to the catalytic Zn²⁺ ion at a distance of approximately 2.0 Å [2]. In the published study (Carta et al., 2015), a panel of 4-alkoxy- and 4-aryloxybenzenesulfonamides were tested against hCA I, II, IX, and XII. The 4-ethoxy derivative (closest core to the target compound) exhibited Ki values that were differentiated from the 4-methoxy and 4-propoxy analogs by factors ranging from approximately 1.5-fold to >10-fold depending on the isoform, demonstrating that alkoxy chain length is a critical selectivity determinant [1]. Furthermore, selected compounds from this series showed dose-dependent reversal of oxaliplatin-induced neuropathic pain in a mouse model at 30 mg/kg p.o., with efficacy correlating with CA II/CA VII inhibitory potency [1]. The target compound, by virtue of its 4-ethoxy-2,3-dimethylbenzenesulfonyl scaffold combined with a 2,5-dichloroaniline moiety, represents a structurally more complex analog within this pharmacophore class.

Carbonic anhydrase inhibition Isozyme selectivity Neuropathic pain

Absence of Bioactivity Data in Major Public Databases Distinguishes the Target Compound from More Extensively Characterized Diaryl Sulfonamides

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, and PubMed was conducted for the target compound and its alternate names. No bioactivity records (IC₅₀, Ki, EC₅₀, or percentage inhibition at defined concentrations) were found for this specific compound in any of these databases. This stands in contrast to structurally related diaryl sulfonamides such as FH535 (2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide), which has 39 bioactivity assays in PubChem including Wnt/β-catenin pathway inhibition data (IC₅₀ values in the low micromolar range) [1], and KC7F2 (a 2,5-dichlorobenzenesulfonamide dimer), which is a characterized HIF-1α inhibitor (IC₅₀ 20 μM) . The closest bioactivity data for any N-(2,5-dichlorophenyl)benzenesulfonamide with an alkoxy substituent appear in BindingDB for compounds with different substitution patterns (e.g., CHEMBL2324391: NaV1.7 IC₅₀ = 30 nM; NaV1.5 IC₅₀ > 10,000 nM), but these correspond to structurally distinct cores [2]. The target compound thus occupies the status of a chemically defined but biologically uncharacterized probe molecule, differentiating it from data-rich analogs that can be selected based on published activity profiles.

Database curation Literature gap Chemical probe status

Crystal Packing and Hydrogen-Bonding Architecture of the De-ethoxy Analog Provides a Structural Baseline for Comparing the Target Compound's Predicted Altered Solid-State Properties

The non-ethoxylated analog 2,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide crystallizes in the orthorhombic space group Pbca with unit-cell parameters a = 13.0069(11) Å, b = 10.0775(9) Å, c = 22.408(2) Å, V = 2937.2(4) ų, Z = 8 [1]. The crystal packing is governed by N–H···O hydrogen bonds [N···O = 2.873(2) Å] that link molecules into C(4) chains propagating along the [010] direction, supplemented by a short intermolecular Cl···O contact of 3.1115(17) Å [1]. The aromatic rings are twisted by a dihedral angle of 62.21(7)°, and the C–S–N–C torsion angle of 60.22(17)° indicates a gauche conformation about the S–N bond [1]. The target compound replaces a para-hydrogen with a 4-ethoxy group (–OCH₂CH₃), which is expected to disrupt the C(4) hydrogen-bonded chain motif by introducing a sterically demanding and hydrogen-bond-accepting ethoxy oxygen in the para position. No corresponding crystal structure of the target compound has been reported. This structural difference is significant for applications requiring well-defined solid-state forms, such as co-crystal engineering, formulation development, or physical stability assessment.

X-ray crystallography Solid-state properties Hydrogen bonding

Evidence-Supported Application Scenarios for 2,5-Dichloro-N-(2,3-dimethylphenyl)-4-ethoxybenzenesulfonamide Based on Available Structural and Class-Level Data


Structural Biology Probe Development Targeting Carbonic Anhydrase Isoforms

The target compound possesses the canonical zinc-binding sulfonamide group and a 4-ethoxy substituent that, based on crystallographic evidence from the 4-ethoxybenzenesulfonamide–CA II co-crystal structure (PDB 4RUZ), is predicted to occupy the lipophilic pocket adjacent to the active site [1]. The additional 2,3-dimethyl and 2,5-dichloroaniline substituents differentiate this compound from the simple 4-ethoxybenzenesulfonamide scaffold and may confer altered CA isoform selectivity or binding kinetics [1][2]. This compound is best suited for academic or industrial CA inhibitor screening campaigns where structural novelty is prioritized and where the end user has the capacity to generate primary dose-response data (Ki/IC₅₀) across hCA I, II, VII, IX, and XII using stopped-flow CO₂ hydrase assays.

Crystallographic and Solid-State Chemistry Studies Requiring a Novel Sulfonamide Scaffold

A published X-ray crystal structure is available for the de-ethoxy analog (orthorhombic Pbca, a = 13.0069 Å, b = 10.0775 Å, c = 22.408 Å), which reveals an N–H···O hydrogen-bonded C(4) chain motif and a Cl···O short contact [1]. The target compound's 4-ethoxy group introduces an additional hydrogen-bond acceptor and steric bulk at the para position, making it a suitable candidate for comparative crystallographic studies aimed at understanding how alkoxy substitution modulates supramolecular assembly. Procurement for co-crystal screening, polymorph identification, or Cambridge Structural Database deposition is supported by the availability of a validated GC-MS reference spectrum for identity confirmation [2].

Synthetic Chemistry Intermediate for Diversification of the 4-Ethoxy-2,3-dimethylbenzenesulfonamide Scaffold

The 2,5-dichloroaniline moiety provides two chlorine handles suitable for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, enabling the synthesis of focused sulfonamide libraries [1]. The 4-ethoxy-2,3-dimethylbenzenesulfonyl core is available as a standalone building block (4-ethoxy-2,3-dimethylbenzenesulfonamide, CAS 1152860-61-1, MW 229.30) [2], and the N-(2,5-dichlorophenyl) conjugation extends the scaffold for SAR exploration. This compound is appropriate for medicinal chemistry laboratories requiring a diversifiable sulfonamide template with orthogonal reactive sites.

Mass Spectrometry Method Development and Spectral Library Expansion

The target compound has a validated GC-MS spectrum in the Wiley KnowItAll Mass Spectral Library (exact mass 373.03062 Da, molecular formula C₁₆H₁₇Cl₂NO₃S) [1]. This spectrum can serve as a reference standard for GC-MS method development, retention index calibration for halogenated sulfonamides, or expansion of in-house spectral libraries. The distinct isotopic pattern from two chlorine atoms (³⁵Cl/³⁷Cl ratio ~3:1, producing M, M+2, and M+4 isotope peaks with intensity ratios of approximately 9:6:1) provides an additional confirmation tool.

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